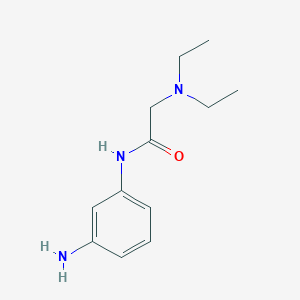

N-(3-Aminophenyl)-2-(diethylamino)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-aminophenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHTRIDHXIBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Aminophenyl 2 Diethylamino Acetamide

Established Synthetic Pathways for N-(3-Aminophenyl)-2-(diethylamino)acetamide

The synthesis of this compound can be achieved through several established chemical routes. The two primary strategies involve either the reduction of a nitroaromatic precursor or the direct acylation of a phenylenediamine derivative. These methods offer flexibility in starting materials and reaction conditions.

Reduction-Based Synthesis Approaches

A common and effective strategy for synthesizing this compound involves the chemical reduction of its nitro-analogue, 2-(diethylamino)-N-(3-nitrophenyl)acetamide. uni.lu This multi-step approach begins with the acylation of 3-nitroaniline (B104315), followed by the reduction of the nitro group to the desired primary amine.

The synthesis commences with the reaction of 3-nitroaniline with an acylating agent like chloroacetyl chloride to form an intermediate, N-(3-nitrophenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine (B46881), which displaces the chlorine atom via nucleophilic substitution to yield 2-(diethylamino)-N-(3-nitrophenyl)acetamide.

The final and crucial step is the reduction of the nitro group. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel. Alternatively, metal-acid systems like tin or iron in the presence of hydrochloric acid can be employed to effectively reduce the nitro group to the corresponding amine, yielding the final product, this compound. wikipedia.org This reduction pathway is analogous to the synthesis of similar compounds like 3'-aminoacetanilide from m-nitroacetanilide. wikipedia.org

Table 1: Overview of Reduction-Based Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 3-Nitroaniline | Chloroacetyl chloride | N-(3-nitrophenyl)-2-chloroacetamide |

| 2 | N-(3-nitrophenyl)-2-chloroacetamide | Diethylamine | 2-(diethylamino)-N-(3-nitrophenyl)acetamide |

| 3 | 2-(diethylamino)-N-(3-nitrophenyl)acetamide | H₂, Pd/C (or Sn/HCl, Fe/HCl) | This compound |

Acylation and Amide Bond Formation Strategies

An alternative synthetic route involves the direct formation of the amide bond by acylating a suitable diamine precursor. google.com This approach utilizes m-phenylenediamine (B132917) as the starting material, which possesses two amino groups of differing reactivity.

In this strategy, m-phenylenediamine is reacted with an activated form of 2-(diethylamino)acetic acid, such as 2-(diethylamino)acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com Selective acylation of one of the two amino groups is key to this method's success. While direct acylation can sometimes lead to mixtures of mono- and di-acylated products, controlling the stoichiometry and reaction conditions can favor the formation of the desired mono-acylated product, this compound. google.com

This method is a straightforward application of the Schotten-Baumann reaction conditions, a well-established method for synthesizing amides from amines and acid chlorides. ijper.org The choice of solvent and base is critical to optimize the yield and purity of the product. google.com

Derivatization Strategies for this compound Analogs

The structure of this compound features two key reactive sites: the primary aromatic amine on the phenyl ring and the tertiary amine on the diethylamino acetamide (B32628) side chain. These sites allow for extensive chemical modification to produce a diverse library of analogs for various research applications.

Functionalization of the Amino Phenyl Moiety

The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical transformations. iu.edu Its nucleophilic nature allows for reactions such as:

Acylation: Reaction with various acid chlorides or anhydrides can introduce a second amide functionality, creating diamide (B1670390) derivatives.

Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups. cdnsciencepub.com

Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which can serve as intermediates for further synthetic transformations or as final products themselves.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -CN, -halogens) through Sandmeyer-type reactions.

These derivatization strategies allow for the systematic modification of the electronic and steric properties of the phenyl ring, enabling the exploration of structure-activity relationships. rowan.edunsf.govnih.gov

Modification of the Diethylamino Acetamide Side Chain

The diethylamino acetamide portion of the molecule also offers opportunities for structural modification. The tertiary amine is a key feature that can be altered to modulate the compound's physicochemical properties.

Potential modifications include:

Quaternization: The tertiary amine can react with alkyl halides to form quaternary ammonium (B1175870) salts. This introduces a permanent positive charge, significantly altering the compound's solubility and biological properties.

Variation of Alkyl Groups: During the initial synthesis, diethylamine can be replaced with other secondary amines (e.g., dimethylamine, dipropylamine, piperidine, morpholine) to generate a series of analogs with different N-alkyl substituents. This allows for fine-tuning of lipophilicity and steric bulk. nih.govwikipedia.org

Oxidation: The tertiary amine can be oxidized to form an N-oxide, which can change its metabolic profile and pharmacological activity.

These modifications of the side chain are crucial for optimizing properties such as solubility, membrane permeability, and receptor binding affinity. rsc.org

Heterocyclic Ring Incorporations in Analog Design

The 3-aminophenyl moiety is an excellent starting point for the construction of various heterocyclic ring systems, a common strategy in medicinal chemistry and materials science. wikipedia.org The presence of the primary amine allows for cyclization reactions with appropriate bifunctional reagents. cam.ac.ukresearchgate.net

For instance:

Benzimidazole (B57391) Synthesis: Condensation of the amino group with carboxylic acids or their derivatives (often under acidic conditions) can lead to the formation of a benzimidazole ring system. cam.ac.uk

Thiazole (B1198619) Synthesis: The amino group can be used to construct thiazole rings. For example, reaction with an α-haloketone followed by cyclization is a common route. The aminophenyl group can also be converted to an isothiocyanate, which can then react with various reagents to form thiazole-containing derivatives.

Diazepine Synthesis: Phenylenediamines are key precursors for synthesizing seven-membered heterocyclic rings like benzodiazepines, often through condensation with 1,3-dicarbonyl compounds or their equivalents.

Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds leads to the formation of quinoxalines, another important class of nitrogen-containing heterocycles. researchgate.net

The incorporation of these heterocyclic systems dramatically expands the chemical space accessible from the this compound scaffold, allowing for the creation of structurally complex and diverse analogs. wikipedia.orgresearchgate.net

Table 2: Potential Heterocyclic Rings from the Aminophenyl Moiety

| Reagent Type | Resulting Heterocycle |

| Carboxylic Acid / Aldehyde | Benzimidazole |

| α-Haloketone | Thiazole |

| 1,3-Diketone | Benzodiazepine |

| 1,2-Diketone | Quinoxaline |

| Dicarbonyl Compounds | Pyrrole, Imidazole |

Scalability Considerations for Synthetic Processes

The scalability of any synthetic process for this compound would be contingent on several factors, primarily related to the chosen synthetic route. For industrial-scale production, both the acid chloride and direct coupling methods present distinct advantages and challenges.

For the acid chloride method , a primary scalability concern is the handling of 2-(diethylamino)acetyl chloride. Acid chlorides are often corrosive, moisture-sensitive, and can be hazardous to handle in large quantities, necessitating specialized equipment and safety protocols. However, these reactions are often fast and high-yielding, which can be advantageous in a manufacturing setting. ucl.ac.uk The control of the reaction temperature is critical on a large scale to manage the exothermicity of the acylation reaction and to maintain selectivity for the mono-acylated product. Efficient heat exchange systems within the reactor would be essential. Another consideration is the removal of the hydrochloride salt of the base formed as a byproduct, which typically involves aqueous workup and extraction procedures that need to be optimized for large volumes to minimize solvent waste and ensure efficient purification.

In general, for both methods, the purification of the final product would be a key scalability consideration. This would likely involve crystallization or chromatography, and the development of a robust and efficient purification protocol would be critical to achieving the desired product purity on a large scale. Solvent selection is another important factor, with a focus on using greener, recoverable, and less hazardous solvents to improve the environmental footprint of the process.

The table below summarizes the key scalability considerations for the proposed synthetic routes.

Table 2: Scalability Considerations for the Synthesis of this compound

| Consideration | Acid Chloride Method | Direct Coupling Method |

|---|---|---|

| Reagent Handling | Hazardous and moisture-sensitive acid chloride requires specialized equipment. | Safer handling of carboxylic acid and coupling agents. |

| Cost | Potentially lower reagent cost if the acid chloride is readily available or can be prepared in-situ cheaply. | Coupling agents can be expensive, impacting process economics. ucl.ac.uk |

| Reaction Control | Exothermic reaction requires efficient heat management. | Generally milder reaction conditions, easier to control. |

| Byproduct Removal | Removal of hydrochloride salts through aqueous workup. | Removal of coupling agent byproducts (e.g., DCU) may require specific procedures. |

| Atom Economy | Can be high if the reaction is efficient. | Can be lower due to the use of stoichiometric coupling agents. rsc.org |

| Purification | Standard purification techniques like crystallization or chromatography. | Purification may be complicated by coupling agent byproducts. |

| Environmental Impact | Use of chlorinated solvents and generation of salt waste. | Potential for greener solvents and byproducts can sometimes be recycled. |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the interaction between a small molecule ligand and a protein receptor at the atomic level. This allows for the characterization of the binding behavior of the ligand and can provide insights into its potential biological activity.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling for N-(3-Aminophenyl)-2-(diethylamino)acetamide would involve docking the compound into the binding sites of various protein targets to predict its potential biological activities. This process helps in identifying key amino acid residues that interact with the ligand. For instance, in studies of similar acetamide (B32628) derivatives, molecular docking has been used to identify interactions with specific proteins like MMP-2, a matrix metalloproteinase. The analysis of these interactions often reveals hydrogen bonds and hydrophobic interactions that are crucial for the stability of the ligand-protein complex. For example, a study on a related acetamide derivative showed interactions with amino acid residues such as Lys-146, Leu-147, and Tyr-185 within the binding pocket of a target protein.

The profiling would map out a network of potential interactions, suggesting which biological pathways the compound might modulate. This approach is fundamental in rational drug design, helping to prioritize compounds for further experimental testing. researchgate.net

Binding Affinity and Conformational Analysis

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. In molecular docking simulations, this is often estimated using scoring functions that calculate a free energy of binding. Lower binding energy values typically indicate a more stable ligand-protein complex. For acetamide derivatives, binding energies have been reported in the range of -6.49 to -7.48 kcal/mol for interactions with proteins like MMP-2. nih.gov

Conformational analysis is another critical aspect, which examines the three-dimensional arrangement of the ligand when bound to the protein. The ligand's conformation can significantly impact its binding affinity and biological activity. Docking studies generate multiple possible binding poses (conformations) of the ligand within the protein's active site. These poses are then ranked based on their predicted binding energies to identify the most favorable conformation. nih.gov

| Parameter | Description | Typical Values for Acetamide Derivatives |

| Binding Energy | Estimated free energy of binding between the ligand and protein. | -6.0 to -8.0 kcal/mol |

| Interacting Residues | Key amino acids in the protein's binding site that form bonds with the ligand. | Lys, Leu, Tyr, Ser, Val |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonds, van der Waals forces |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods are used to compute various molecular properties that are not easily accessible through experimental techniques.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the molecular structure and predict its reactivity. nih.gov These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comlibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For related acetamide compounds, the HOMO-LUMO energy gap has been calculated to be around 5.0452 eV. researchgate.net This value provides information about the charge transfer interactions that can occur within the molecule.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| Energy Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis provides a description of the localized electronic structure of a molecule. It is used to study charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. researchgate.net NBO analysis can reveal the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs, providing insights into intramolecular interactions.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. This mapping is valuable for predicting how a molecule will interact with other molecules and its environment. nih.govnih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methods based on Density Functional Theory (DFT) are widely employed for the calculation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method, often paired with the B3LYP functional and basis sets like 6-311++G(d,p) or cc-pVDZ, is a common approach for calculating ¹H and ¹³C chemical shifts. nih.govrsc.orgnih.gov These computational predictions are valuable for assigning signals in experimental spectra and can be particularly useful in distinguishing between isomers or identifying specific protonation states. rsc.org The accuracy of these predictions can be high, with studies on large datasets of organic molecules achieving mean absolute errors (MAE) as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C chemical shifts when DFT calculations are integrated with machine learning models. nih.gov Linear regression analysis is often used to scale the calculated isotropic shielding tensors to improve the correlation with experimental chemical shifts. nih.govrsc.org

Table 1: Typical Accuracy of DFT-Based NMR Chemical Shift Predictions for Organic Molecules

| Nucleus | Method | Basis Set | Mean Absolute Error (MAE) | Reference |

|---|---|---|---|---|

| ¹H | DFT-GIAO / B3LYP (with scaling) | 6-31G(d) | ~0.19 - 0.20 ppm | nih.govgithub.io |

| ¹³C | DFT-GIAO / B3LYP (with scaling) | 6-31G(d) | ~0.94 ppm | nih.gov |

| ¹⁵N | DFT-GIAO / B3LYP (with scaling) | cc-pVDZ | ~9.56 ppm (95% confidence) | rsc.org |

Similarly, theoretical vibrational (IR) spectra can be computed using DFT methods. researchgate.netresearchgate.net These calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. For a molecule like this compound, key vibrational frequencies such as the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and C-N stretching vibrations can be predicted. nih.gov For example, in a related acetamide derivative, the N-H stretching vibration was observed experimentally at 3262 cm⁻¹, while the characteristic C=O (amide I) band appeared at 1688 cm⁻¹, both of which can be corroborated by theoretical calculations. nih.gov

The electronic properties and UV-Vis absorption spectra are investigated by calculating the transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra, predicting the maximum absorption wavelengths (λmax) and oscillator strengths corresponding to electronic excitations. nih.gov These calculations provide insight into the charge transfer characteristics within the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of aminophenyl acetamides and related structures, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer or enzyme inhibitory activities. nih.govsphinxsai.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models involves compiling a dataset of compounds with known biological activities (e.g., IC₅₀ values), calculating various molecular descriptors for each, and then using statistical methods to build a regression model. For aminophenyl benzamide (B126) derivatives, which are structurally similar to this compound, both 2D and 3D-QSAR models have been developed to predict their activity as Histone Deacetylase (HDAC) inhibitors. nih.govsphinxsai.comresearchgate.net

Methods like Genetic Function Approximation (GFA) and Molecular Field Analysis (MFA) are employed to create these models. sphinxsai.com The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. A high correlation coefficient (r²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q² or r²cv) signifies the model's internal predictability. The external predictive ability is often assessed by a predictive r² (r²pred) using a separate test set of compounds. sphinxsai.com For instance, a 3D-QSAR model for N-(2-Aminophenyl)-Benzamide derivatives showed an r² of 0.927 and a q² of 0.815, indicating a highly significant and predictive model. sphinxsai.com Another study on aminophenyl benzamide derivatives reported a 3D-QSAR model with an r² of 0.99 and a q² of 0.85. nih.gov

Table 2: Statistical Validation of QSAR Models for Related Aminophenyl Amide Derivatives

| Compound Series | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | r² pred (Predictive r²) | Target Activity | Reference |

|---|---|---|---|---|---|---|

| N-(2-Aminophenyl)-Benzamides | 3D-QSAR (MFA) | 0.927 | 0.815 | 0.845 | HDAC2 Inhibition | sphinxsai.com |

| Aminophenyl Benzamides | 3D-QSAR (Atom-based) | 0.99 | 0.85 | Not Reported | HDAC Inhibition | nih.govresearchgate.net |

| N-(2-Aminophenyl)-Benzamides | 2D-QSAR (GFA) | 0.794 | 0.634 | 0.634 | HDAC2 Inhibition | sphinxsai.com |

Correlation with Physicochemical Descriptors

The utility of a QSAR model lies in its ability to identify the specific physicochemical properties, or descriptors, that influence biological activity. These descriptors can be electronic (e.g., atomic charges), thermodynamic (e.g., LogP), or structural (e.g., molecular weight, number of rotatable bonds). sphinxsai.com

For aminophenyl amide derivatives with HDAC inhibitory activity, studies have consistently shown that hydrophobic character is crucial for potency. nih.govresearchgate.net The inclusion of hydrophobic substituents is suggested to enhance activity. Furthermore, hydrogen bond donating groups positively contribute to the inhibitory effect, whereas electron-withdrawing groups have a negative influence. nih.govresearchgate.net A 2D-QSAR study identified the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities (Apol), and the number of rotatable bonds as key descriptors governing the biological activity. sphinxsai.com These findings provide a clear rationale for designing new, more potent analogues.

Table 3: Key Physicochemical Descriptors and Their Influence on the Activity of Related Compounds

| Descriptor | Type | Influence on Activity | Reference |

|---|---|---|---|

| Hydrophobic Character | Thermodynamic | Positive | nih.govresearchgate.net |

| Hydrogen Bond Donors | Structural | Positive | nih.govresearchgate.net |

| Electron Withdrawing Groups | Electronic | Negative | nih.govresearchgate.net |

| LogP (Partition Coefficient) | Thermodynamic | Important | sphinxsai.com |

| Molecular Weight (MW) | Structural | Important | sphinxsai.com |

| Number of Rotatable Bonds | Structural | Important | sphinxsai.com |

| Sum of Atomic Polarizabilities (Apol) | Electronic | Important | sphinxsai.com |

Molecular Dynamics Simulations (Potential Area for Exploration)

While QSAR and quantum chemical calculations provide static pictures of a molecule and its interactions, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a system over time. nih.gov To date, specific MD simulation studies on this compound have not been prominently reported in the literature, marking this as a significant area for future exploration.

MD simulations could provide profound insights into several aspects of this compound. For instance, if a biological target is identified (e.g., an enzyme or receptor), MD simulations could be used to model the binding process in atomic detail. This would allow for the study of the stability of the ligand-protein complex, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding, and the conformational changes that may occur in both the ligand and the target upon binding. Such simulations are crucial for understanding the mechanism of action and for rational drug design. nih.gov

Furthermore, coarse-grained MD simulations can be used to model the self-assembly and behavior of molecules in larger, more complex systems, such as in the formation of nanoparticles for drug delivery. nih.gov By simulating the molecule in an aqueous environment, researchers could also investigate its solvation properties and conformational flexibility, which are critical determinants of its pharmacokinetic profile. Given the advancements in computational power and simulation methodologies, MD simulations represent a valuable and untapped avenue for elucidating the molecular behavior of this compound. researchgate.net

Biological Evaluation and Preclinical Mechanistic Studies

Enzyme Inhibition Assays

A thorough review of scientific literature and databases was conducted to identify studies pertaining to the enzymatic inhibition properties of N-(3-Aminophenyl)-2-(diethylamino)acetamide.

There are no available scientific records or published studies that have investigated the inhibitory effects of this compound on the alpha-glucosidase enzyme. Consequently, no data on its potential as an alpha-glucosidase inhibitor, including metrics such as IC₅₀ values, can be provided.

Table 1: Alpha-Glucosidase Inhibition by this compound (Interactive Data Table)

| Test Compound | Target Enzyme | IC₅₀ Value | Type of Inhibition | Source |

|---|

An extensive search of published research reveals no specific studies designed to evaluate the modulatory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, its activity profile and potency against these targets remain undetermined.

Table 2: Cholinesterase Activity Modulation by this compound (Interactive Data Table)

| Test Compound | Target Enzyme | IC₅₀ Value | % Inhibition | Source |

|---|---|---|---|---|

| This compound | Acetylcholinesterase | Data Not Available | Data Not Available | N/A |

No dedicated research has been published assessing the potential of this compound as an inhibitor of tyrosine kinases. Its inhibitory profile against specific tyrosine kinases or its broader kinase selectivity has not been reported in the scientific literature.

Table 3: Tyrosine Kinase Inhibition by this compound (Interactive Data Table)

| Test Compound | Target Tyrosine Kinase | IC₅₀ Value | Source |

|---|

Beyond the specific enzymes listed above, a comprehensive literature review did not yield any studies investigating the activity of this compound against other enzyme targets. While the compound is broadly categorized under enzyme substrates by some chemical suppliers, specific data from enzymatic assays are not available. biosynth.com

Antiproliferative and Anticancer Activity Assessments

Investigations into the potential of this compound as an antiproliferative or anticancer agent were reviewed.

There is no published scientific evidence detailing the in vitro cytotoxic effects of this compound on the specified cancer cell lines. Studies evaluating its antiproliferative activity against human breast adenocarcinoma (MCF7), human lung carcinoma (A549), melanoma, or prostate cancer cell lines have not been reported. Therefore, data regarding its efficacy, such as IC₅₀ values, for these cell lines are not available.

Table 4: In Vitro Cytotoxicity of this compound (Interactive Data Table)

| Cell Line | Cancer Type | IC₅₀ Value | Assay Method | Source |

|---|---|---|---|---|

| MCF7 | Breast Cancer | Data Not Available | N/A | N/A |

| A549 | Lung Cancer | Data Not Available | N/A | N/A |

| Melanoma | Skin Cancer | Data Not Available | N/A | N/A |

Mechanistic Studies of Cell Growth Inhibition

No studies describing the mechanisms by which this compound may inhibit cell growth were found. Research into its effects on the cell cycle, apoptosis, or other cellular proliferation pathways is not available in the public domain.

In Vivo Efficacy in Non-Human Xenograft Models

There are no published reports on the evaluation of this compound in non-human xenograft models for any disease.

Antimicrobial and Antibacterial Activity Evaluations

A thorough search did not yield any studies concerning the antimicrobial or antibacterial properties of this compound.

In Vitro Spectrum of Activity Against Bacterial Strains (e.g., P. aeruginosa, S. aureus, B. subtilis, E. coli)

No data is available on the in vitro activity of this compound against common bacterial strains.

Antibiofilm Activity Research

No research into the potential antibiofilm capabilities of this compound has been published.

Mechanistic Investigations of Antimicrobial Action (e.g., Membrane Damage)

Without primary activity data, no mechanistic studies on how the compound might exert antimicrobial effects, such as through membrane damage, have been conducted or reported.

Antioxidant Activity Studies

No studies have been published that evaluate the antioxidant potential of this compound through standard assays such as DPPH, ABTS, or FRAP.

Radical Scavenging Assays (e.g., DPPH, FRAP)

An extensive search of scientific databases and scholarly articles yielded no studies that have assessed the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay. Consequently, no data on its potential antioxidant capacity, as measured by these methods, is available.

Mechanistic Insights into Antioxidant Properties

Consistent with the lack of primary data from radical scavenging assays, there is no published research that provides mechanistic insights into the potential antioxidant properties of this compound. Investigations into its ability to donate hydrogen atoms, chelate transition metals, or otherwise neutralize free radicals have not been reported in the available literature.

Structure Activity Relationship Sar Elucidation

Identification of Key Structural Moieties for Potency and Selectivity

The N-(3-Aminophenyl) Moiety: The aromatic aminophenyl ring is a common feature in many biologically active compounds. The position of the amino group is critical; in this case, it is at the meta-position (position 3). This positioning influences the electronic properties and the spatial arrangement of potential hydrogen bond donors and acceptors. In studies of analogous N-aryl amides, the aminophenyl group often serves as a crucial interaction point with biological targets. For instance, in a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives developed as anticancer agents, the 3-aminophenyl group was found to be important for activity. nih.gov Similarly, in the context of histone deacetylase (HDAC) inhibitors, N-(2-aminophenyl)-benzamides show that the aminophenyl portion is key for binding to the enzyme's active site. ebi.ac.uk The amino group can act as a hydrogen bond donor, which is a critical interaction for ligand-receptor binding.

The Acetamide (B32628) Linker: The acetamide group (-NH-C(O)-CH2-) provides a rigid and stable linker between the aromatic ring and the diethylamino group. The amide bond itself is a key structural feature, capable of forming hydrogen bonds through both the N-H group (donor) and the carbonyl group (acceptor). The planarity of the amide bond restricts the molecule's conformational flexibility, which can be advantageous for selective binding to a target. The methylene (B1212753) bridge (-CH2-) provides some degree of flexibility, allowing the diethylamino group to adopt an optimal orientation for interaction.

The N,N-Diethylamino Group: This tertiary amine is a basic and lipophilic moiety. Its basicity allows for the formation of ionic interactions with acidic residues in a biological target. The two ethyl groups contribute to the lipophilicity of the molecule, which can be important for crossing cell membranes and for engaging in hydrophobic interactions within a binding pocket. In studies of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), it was found that N,N-disubstitution on the terminal acetamide, such as with diethyl groups, is well-tolerated and can be used to modulate properties like lipophilicity without losing affinity. wustl.edu

Impact of Substituent Modifications on Biological Activity

Modifications to each of the key moieties of N-(3-Aminophenyl)-2-(diethylamino)acetamide can be expected to have a significant impact on its biological activity, based on SAR studies of similar compounds.

Modifications of the Aminophenyl Ring:

Position of the Amino Group: Moving the amino group from the meta- (3-) position to the ortho- (2-) or para- (4-) position would likely alter the compound's activity and selectivity. For many biologically active aminophenyl derivatives, the specific substitution pattern is crucial for optimal target engagement.

Substitution on the Aromatic Ring: Introducing other substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring would modify its electronic and steric properties. For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, halogenated substituents on the phenyl ring, particularly at the para-position, were found to enhance antimicrobial activity due to increased lipophilicity. nih.gov Conversely, in the context of HDAC inhibitors, electron-withdrawing groups on the aromatic ring were found to have a negative influence on inhibitory potency. nih.gov

Modifications of the Acetamide Linker:

Altering the Linker Length: Increasing or decreasing the length of the methylene bridge could affect the distance and orientation between the aminophenyl ring and the diethylamino group, potentially disrupting optimal binding.

Substitution on the Methylene Group: Introducing substituents on the carbon atom of the acetamide linker would create a chiral center and could introduce steric hindrance, which may either enhance or diminish activity depending on the target's topology.

Modifications of the Diethylamino Group:

Varying the Alkyl Chains: Replacing the ethyl groups with other alkyl groups (e.g., methyl, propyl) would alter the size and lipophilicity of this moiety. In a series of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues, modifications to the terminal amide nitrogen substituents were explored to understand the structural requirements for binding to monoamine transporters. nih.gov

Cyclization of the Amine: Incorporating the nitrogen atom into a cyclic structure (e.g., piperidine, morpholine) would restrict its conformational freedom, which could lead to increased selectivity for a particular target.

Below is an illustrative data table, based on general SAR principles from related N-aryl acetamide series, showing the hypothetical impact of substitutions on biological activity.

| Modification | Position | Substituent | Predicted Impact on Activity | Rationale |

| Phenyl Ring | 4 (para) | -Cl, -F | Increase | Increased lipophilicity can enhance cell permeability. |

| Phenyl Ring | 4 (para) | -NO2 | Decrease | Strong electron-withdrawing groups can negatively impact certain biological activities. |

| Phenyl Ring | 2 (ortho) | -CH3 | Decrease | Potential for steric hindrance with the binding site. |

| Amine | N-Alkyl | -CH3 (from -C2H5) | Variable | May alter lipophilicity and steric fit. |

| Amine | N-Alkyl | -C3H7 (from -C2H5) | Variable | May alter lipophilicity and steric fit. |

This table is illustrative and based on findings from analogous compound series. The actual impact would depend on the specific biological target.

Pharmacophore Development and Refinement

A pharmacophore model for this compound and its analogs would consist of a set of essential structural features required for biological activity. Based on the key moieties identified, a hypothetical pharmacophore model would likely include:

An aromatic ring feature.

A hydrogen bond donor feature (from the 3-amino group).

A hydrogen bond acceptor feature (from the carbonyl oxygen of the acetamide).

A positive ionizable feature (from the basic diethylamino nitrogen).

One or more hydrophobic features (from the phenyl ring and the ethyl groups).

In the development of pharmacophore models for related compounds, such as aminophenyl benzamide (B126) derivatives as HDAC inhibitors, a five-point model was generated that included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov For phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors, a seven-point model was developed incorporating a hydrophobic group, two hydrogen bond donors, and four aromatic rings. dovepress.com

Refinement of such a model for this compound would involve synthesizing and testing a series of analogs with systematic modifications to each of the proposed pharmacophoric features. This would help to validate the importance of each feature and to define the optimal spatial arrangement for activity.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating N-(3-Aminophenyl)-2-(diethylamino)acetamide from impurities, starting materials, and byproducts that may be present after its synthesis. These techniques are fundamental for assessing the purity of the compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of acetamide (B32628) derivatives. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous buffer is a critical parameter to control the ionization state of the amino groups in the molecule, thereby influencing its retention time and peak shape. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be used to achieve optimal separation. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the phenyl ring in the molecule exhibits strong absorbance in the UV region, typically around 254 nm. nih.gov The method's validation would ensure it is linear, accurate, and precise for quantifying the compound. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Related Acetamide Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 35°C) |

Note: This table is based on methods developed for structurally similar acetamide compounds. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions during the synthesis of this compound and for preliminary purity checks. researchgate.netresearchgate.net The technique typically utilizes a stationary phase of silica (B1680970) gel coated on a plate of glass or aluminum. nih.gov

A suitable mobile phase, or eluent, is selected to achieve separation. For compounds with the polarity of this compound, a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane (B92381) is often effective. researchgate.netresearchgate.net After the plate is developed, the separated spots are visualized, commonly under UV light at 254 nm, where the aromatic ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for the compound in a specific TLC system.

Spectroscopic Characterization Methods

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The key expected vibrations include:

N-H Stretching: The primary amino group (-NH2) on the phenyl ring and the secondary amide N-H group would show stretching vibrations in the region of 3500-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the diethylamino and acetamide methylene (B1212753) groups are observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): A strong, characteristic absorption band for the carbonyl group of the secondary amide is expected in the range of 1680-1630 cm⁻¹. researchgate.net

Amide II Band (N-H Bending): This band, resulting from N-H bending coupled with C-N stretching, typically appears between 1570-1515 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations from the aromatic amine, the amide, and the tertiary amine would be found in the fingerprint region, typically between 1350-1000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide (N-H) | Stretch | 3500 - 3300 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bend (Amide II) | 1570 - 1515 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the 3-aminophenyl ring would appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). znaturforsch.comnih.gov

Amine and Amide Protons: The -NH₂ protons of the aminophenyl group and the -NH- proton of the amide linkage would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The amide proton is typically found further downfield (δ 8.0-9.5 ppm). nih.gov

Diethylamino Group: The methylene protons (-CH₂-) adjacent to the nitrogen would appear as a quartet around δ 2.5-3.0 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet around δ 1.0-1.3 ppm.

Acetamide Methylene Protons: The methylene protons (-CH₂-) between the diethylamino group and the carbonyl group would appear as a singlet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The amide carbonyl carbon would have a characteristic chemical shift in the range of δ 165-175 ppm. nih.gov

Aromatic Carbons: The carbons of the phenyl ring would appear in the δ 110-150 ppm region. The carbon attached to the amino group and the carbon attached to the amide nitrogen would have distinct chemical shifts from the other ring carbons.

Aliphatic Carbons: The methylene carbons of the diethylamino group would be found around δ 40-50 ppm, while the methyl carbons would be upfield, around δ 10-15 ppm. The methylene carbon of the acetamide moiety would likely resonate in the δ 50-60 ppm range. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₂H₁₉N₃O) is approximately 221.29 g/mol . In high-resolution mass spectrometry (HRMS), a very precise monoisotopic mass (221.15282 Da) can be measured, which confirms the elemental composition. uni.lu

Electrospray ionization (ESI) is a common soft ionization technique that would typically produce a protonated molecular ion [M+H]⁺ at m/z 222.16010. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 244.14204, might also be observed. uni.lu

Electron ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. Key expected fragmentation pathways for this compound include:

Alpha-Cleavage: The most favorable cleavage is often adjacent to the nitrogen atom of the diethylamino group. This would lead to the loss of an ethyl radical to form a stable iminium ion.

Amide Bond Cleavage: Scission of the amide bond can occur, leading to fragments corresponding to the aminophenyl portion and the diethylaminoacetyl portion of the molecule.

McLafferty Rearrangement: While less common for this specific structure, amides can sometimes undergo this rearrangement if a gamma-hydrogen is available. libretexts.org

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 222.16010 |

| [M+Na]⁺ | 244.14204 |

| [M+K]⁺ | 260.11598 |

| [M]⁺ | 221.15227 |

Data sourced from PubChemLite. uni.lu

Microscopic Techniques

Microscopic techniques are fundamental for visualizing the morphology, topography, and composition of materials at a micro and nano scale.

Scanning Electron Microscopy (SEM) for Cellular and Material Interactions

Scanning Electron Microscopy (SEM) is a powerful tool used to observe the surface features of solid samples. In the context of a chemical compound like this compound, SEM could be employed to study its crystalline structure, particle size distribution, and surface morphology. Furthermore, in biological studies, SEM can visualize the interactions between the compound and cells or tissues, providing insights into its physical effects on cellular structures. For example, researchers often use SEM to observe changes in cell surface morphology, such as membrane blebbing or apoptosis, after treatment with a compound.

However, a comprehensive search of available scientific literature did not yield any studies that have utilized Scanning Electron Microscopy to investigate the cellular or material interactions of this compound. Consequently, there are no specific research findings or data tables to present on this topic.

X-ray Diffraction for Solid-State Structure Determination

Despite the foundational importance of this technique, no published crystallographic data for this compound was found in the primary scientific literature or in crystallographic databases. This indicates that the solid-state structure of this compound has not been publicly determined or reported. As a result, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates can be provided.

The table below illustrates the type of crystallographic data that would be generated from an XRD analysis, though it remains unpopulated due to the absence of research on the target compound.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Future Research Directions and Current Challenges in Compound Development

Integration of Artificial Intelligence and Machine Learning in Compound Design

The progression of drug discovery has been significantly influenced by the integration of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools offer the potential to accelerate the design and optimization of derivatives of N-(3-Aminophenyl)-2-(diethylamino)acetamide, making the process more efficient and cost-effective. researchgate.netnih.gov

Furthermore, generative AI models can facilitate de novo drug design, creating entirely new molecular structures with desired properties tailored to specific biological targets. mdpi.comresearchgate.net These models can explore a vast chemical space to propose innovative derivatives of the core this compound structure that may possess enhanced potency, selectivity, or improved pharmacokinetic profiles. AI is also increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties, helping to identify and eliminate candidates with unfavorable profiles early in the discovery pipeline. researchgate.net

Table 1: Applications of AI/ML in the Design of this compound Derivatives

| Application Area | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput computational screening of virtual compound libraries to identify potential hits. | Reduces time and cost associated with initial screening. |

| QSAR Modeling | Predicting the biological activity of compounds based on their physicochemical properties and structural features. researchgate.net | Guides lead optimization by identifying key structural motifs for activity. |

| De Novo Design | Generating novel molecular structures with optimized properties using generative algorithms. mdpi.com | Creates innovative drug candidates with potentially improved efficacy and safety. |

| ADME/T Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Minimizes late-stage failures by identifying compounds with poor drug-like properties early on. |

Exploration of Novel Biological Targets and Disease Mechanisms

While the specific biological targets of this compound are not extensively documented, the broader class of acetamide (B32628) derivatives has shown a wide range of biological activities. This suggests that future research could fruitfully explore its potential against various novel targets and disease mechanisms.

For example, different acetamide-containing scaffolds have been investigated for their therapeutic potential in several areas:

Oncology : A study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives revealed potent activity against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer, inducing cell death through apoptosis and autophagy. nih.gov Similarly, certain 2-acyl-3-aminophenyl-1,4-naphthoquinones have demonstrated antiproliferative effects on human prostate and breast cancer cells. nih.gov

Anticoagulation : N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, indicating a potential application in thrombosis-related disorders. ijper.org

Antidiabetic : A complex acetamide derivative was evaluated for its antidiabetic properties, showing inhibitory effects on alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism. nih.gov

Antimicrobial/Antifungal : Research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives has shown significant fungicidal activities, particularly against cucumber downy mildew. mdpi.com Other studies have explored the antibacterial properties of acetamide derivatives. nih.govmdpi.com

This diverse activity profile for related compounds suggests that this compound could be screened against a range of targets implicated in these and other diseases. Future research should focus on broad-based screening to identify novel biological targets and elucidate the specific mechanisms through which this compound exerts its effects.

Table 2: Potential Therapeutic Areas for this compound Based on Analogues

| Therapeutic Area | Biological Target/Mechanism Example | Related Compound Class |

|---|---|---|

| Oncology | Induction of apoptosis and autophagy in cancer cells nih.gov | N-(4-(3-aminophenyl)thiazol-2-yl)acetamides nih.gov |

| Anticoagulation | Inhibition of Factor VIIa ijper.org | N-phenyl-2-(phenyl-amino) acetamides ijper.org |

| Diabetes | Inhibition of alpha-glucosidase and alpha-amylase nih.gov | Benzothiazine--acetamide derivatives nih.gov |

| Infectious Diseases | Disruption of microbial cell integrity mdpi.comnih.gov | N-(thiophen-2-yl) nicotinamides mdpi.com |

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

A significant hurdle in drug development is the poor translation of findings from traditional preclinical models (i.e., animal studies and 2D cell cultures) to human clinical outcomes. nih.gov Advanced in vitro models, such as organ-on-a-chip (OOC) and other microphysiological systems (MPS), offer a more physiologically relevant environment to study drug efficacy and mechanisms. nih.govmdpi.com

These models can recapitulate key aspects of human organ function and are crucial for evaluating compounds like this compound. For instance, a gut-liver OOC model could be used to study the oral absorption and subsequent metabolism of the compound, providing insights into its bioavailability and potential for drug-induced liver injury (DILI). nih.govmdpi.com Multi-organ OOC platforms, which connect different organ models (e.g., liver, heart, and lung), can be used to assess systemic effects and potential off-target toxicities. mdpi.com

The use of these human-relevant systems can provide more accurate predictions of a drug candidate's performance in humans, thereby reducing reliance on animal testing and potentially lowering the high attrition rates seen in clinical trials. nih.govmdpi.com

Table 3: Advanced Preclinical Models for Evaluating this compound

| Model Type | Application | Key Advantages |

|---|---|---|

| Gut-on-a-Chip | Studying oral absorption and intestinal metabolism. | Provides a more accurate assessment of bioavailability compared to simple cell monolayers. mdpi.com |

| Liver-on-a-Chip | Assessing hepatic metabolism and potential hepatotoxicity. | Offers a human-relevant system to screen for DILI, a major cause of drug failure. nih.gov |

| Multi-Organ-on-a-Chip | Evaluating systemic efficacy, drug-drug interactions, and off-target toxicity. mdpi.com | Recreates the complexity of interconnected organ functions for a more holistic assessment. mdpi.com |

| Disease-Specific Models | Testing efficacy in models that mimic specific human diseases (e.g., cancer-on-a-chip). | Allows for mechanism-of-action studies in a more relevant pathophysiological context. |

Addressing Challenges in Compound Development Pathways

The path from a promising compound to an approved drug is fraught with challenges. For a molecule like this compound, these hurdles would involve optimizing its chemical and biological properties and navigating the complexities of preclinical and clinical development.

A primary challenge is conducting extensive structure-activity relationship (SAR) studies to refine the molecule's potency and selectivity for its intended biological target while minimizing off-target effects. nih.govmdpi.com This involves synthesizing and testing numerous analogues to understand how modifications to the chemical structure impact its biological activity. mdpi.com

Another significant hurdle is optimizing the compound's pharmacokinetic profile. This includes ensuring adequate absorption, appropriate distribution to the target tissues, a metabolic pathway that does not produce toxic byproducts, and a suitable rate of excretion. The high cost and extended timelines of drug development, which can take 10-15 years and cost billions of dollars, represent a major barrier. mdpi.com Overcoming these challenges requires a multidisciplinary approach, combining medicinal chemistry, advanced preclinical modeling, and strategic planning to efficiently advance the most promising candidates.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-2-(diethylamino)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis starting from substituted phenols or amino-substituted precursors. For example, reacting 3-aminophenol with diethylaminoacetyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Adjust stoichiometry (1:1.2 molar ratio of phenol to acyl chloride) to minimize unreacted starting material.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- FTIR : Confirm presence of amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.5–7.5 ppm), diethylamino group (δ 1.1–1.3 ppm for CH3, δ 2.5–3.0 ppm for N-CH2), and acetamide NH (δ 8.0–8.5 ppm) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and quantify byproducts .

Q. What safety protocols are recommended for handling this compound in the lab?

- Safety Measures :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via incineration or approved chemical waste services. Refer to SDS for emergency procedures (e.g., spill neutralization with activated carbon) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze:

- HOMO-LUMO gaps (correlate with redox behavior; expected ~4–5 eV).

- Molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- Applications : Predict regioselectivity in substitution reactions or binding affinity in biological targets.

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Case Study : Compare analogs like N-(3-Nitrophenyl)-2-(diethylamino)acetamide (electron-withdrawing group) vs. N-(3-Methoxyphenyl)-2-(diethylamino)acetamide (electron-donating group).

- Biological Assays :

- Antimicrobial Testing : Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive bacteria (e.g., S. aureus).

- Cytotoxicity : MTT assay (IC50 values in cancer cell lines like HeLa) .

- Findings : Nitro-substituted analogs may show enhanced antibacterial activity but higher cytotoxicity due to increased electrophilicity .

Q. How can conflicting solubility or stability data be resolved during formulation studies?

- Troubleshooting :

- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal co-solvents (e.g., PEG-400 or DMSO).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetamide) suggest need for pH-controlled formulations (pH 5–6) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Process Optimization :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., diethylamino group oxidation) by precise temperature/residence time control.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Crystallization : Use anti-solvent (e.g., n-hexane) addition to precipitate high-purity crystals (>99%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Root Causes :

- Variability in cell line sensitivity (e.g., HepG2 vs. MCF-7).

- Impurity profiles (e.g., trace solvents affecting assay results).

- Resolution :

- Validate purity via LC-MS.

- Replicate assays in standardized conditions (e.g., ATCC cell lines, serum-free media) .

Q. Why do computational predictions of logP values differ from experimental measurements?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。